molecular formula C14H16N4O3S B2840702 4-amino-N5-(3-methoxybenzyl)-N3-methylisothiazole-3,5-dicarboxamide CAS No. 1251680-26-8

4-amino-N5-(3-methoxybenzyl)-N3-methylisothiazole-3,5-dicarboxamide

Cat. No. B2840702
CAS RN: 1251680-26-8
M. Wt: 320.37
InChI Key: WEJNJUGAKKXAER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-amino-N5-(3-methoxybenzyl)-N3-methylisothiazole-3,5-dicarboxamide, also known as A-769662, is a small molecule activator of the AMP-activated protein kinase (AMPK) pathway. AMPK is a cellular energy sensor that plays a critical role in regulating metabolism, cell growth, and survival. A-769662 has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of various diseases, including diabetes, cancer, and neurodegenerative disorders.

Scientific Research Applications

Amino-1,2,4-triazoles in Organic Synthesis

Amino-1,2,4-triazoles serve as crucial raw materials in the industry of fine organic synthesis, indicating the potential of related compounds like 4-amino-N5-(3-methoxybenzyl)-N3-methylisothiazole-3,5-dicarboxamide in various applications. These include the production of agricultural products, pharmaceuticals, dyes, high-energy materials, and anti-corrosion additives. Additionally, their use extends to analytical reagents, flotation reagents, heat-resistant polymers, and products with fluorescent properties, highlighting the versatility and importance of these compounds in applied sciences, biotechnology, energy, and chemistry (Nazarov et al., 2021).

Ugi Reactions and Cyclic Imines

The Ugi four-component reactions (U-4CRs) and Joullié-Ugi three-component reactions (JU-3CRs) involving cyclic imines showcase the synthesis of peptide moieties connected to N-heterocyclic motifs, which are core skeletons in many natural products and pharmaceutical compounds. This suggests the utility of 4-amino-N5-(3-methoxybenzyl)-N3-methylisothiazole-3,5-dicarboxamide in the development of novel synthetic routes for drug-like compounds, offering a robust method for creating a wide variety of heterocyclic compounds connected to peptide backbones (Nazeri et al., 2020).

Triazole Derivatives in Drug Development

The study of triazole derivatives, including 1,2,4-triazoles, underlines their importance in the creation of new drugs with diverse biological activities. These activities span anti-inflammatory, antimicrobial, antitumoral, and antiviral properties, among others. Given the structural similarity, 4-amino-N5-(3-methoxybenzyl)-N3-methylisothiazole-3,5-dicarboxamide could potentially contribute to the development of new chemical entities and pharmaceuticals, emphasizing the need for efficient synthesis methods that consider green chemistry and sustainability (Ferreira et al., 2013).

properties

IUPAC Name

4-amino-5-N-[(3-methoxyphenyl)methyl]-3-N-methyl-1,2-thiazole-3,5-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O3S/c1-16-13(19)11-10(15)12(22-18-11)14(20)17-7-8-4-3-5-9(6-8)21-2/h3-6H,7,15H2,1-2H3,(H,16,19)(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEJNJUGAKKXAER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=NSC(=C1N)C(=O)NCC2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-amino-N5-(3-methoxybenzyl)-N3-methylisothiazole-3,5-dicarboxamide

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